molecular formula C29H34N2O4 B5052015 2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL

2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL

Cat. No.: B5052015
M. Wt: 474.6 g/mol
InChI Key: XAUOSBWNCMQHKA-UHFFFAOYSA-N
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Description

2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of tert-butyl groups, hydroxyl groups, and a benzodiazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide This step introduces the tert-butyl groups into the phenol ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., K3Fe(CN)6), acids, and bases. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

Major products formed from the reactions of this compound include various dimerized and substituted derivatives, depending on the specific reaction conditions employed .

Scientific Research Applications

2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL involves its interaction with molecular targets and pathways within biological systems. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative processes . Additionally, its structural features allow it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL stands out due to its complex structure, which combines tert-butyl groups, hydroxyl groups, and a benzodiazole moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2,6-ditert-butyl-4-[2-(2-hydroxyphenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O4/c1-28(2,3)19-13-17(14-20(26(19)33)29(4,5)6)31-22-16-25(35-8)24(34-7)15-21(22)30-27(31)18-11-9-10-12-23(18)32/h9-16,32-33H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUOSBWNCMQHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=CC=CC=C4O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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